molecular formula C14H15N3O2 B1526952 5-Amino-2-{[2-(pyridin-3-yl)ethyl]amino}benzoic acid CAS No. 1183838-95-0

5-Amino-2-{[2-(pyridin-3-yl)ethyl]amino}benzoic acid

Cat. No. B1526952
CAS RN: 1183838-95-0
M. Wt: 257.29 g/mol
InChI Key: GWRRNYGJMUZRFF-UHFFFAOYSA-N
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Description

“5-Amino-2-{[2-(pyridin-3-yl)ethyl]amino}benzoic acid” is a chemical compound that has recently gained attention in the scientific community. It is a heterocyclic compound and is also known as PAW1.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . Another study reported a solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a compound with a similar structure, was reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines was reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the boiling point, density, solubility, and acidity coefficient (pKa) of a similar compound were provided .

Mechanism of Action

While the specific mechanism of action for “5-Amino-2-{[2-(pyridin-3-yl)ethyl]amino}benzoic acid” is not available, similar compounds have shown promising biological activities. For example, some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Future Directions

The future directions in the research of “5-Amino-2-{[2-(pyridin-3-yl)ethyl]amino}benzoic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could also be a focus .

properties

IUPAC Name

5-amino-2-(2-pyridin-3-ylethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c15-11-3-4-13(12(8-11)14(18)19)17-7-5-10-2-1-6-16-9-10/h1-4,6,8-9,17H,5,7,15H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRRNYGJMUZRFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCNC2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-{[2-(pyridin-3-yl)ethyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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